molecular formula C5H3Cl3N2 B1314503 2,4-Dichloro-5-(chloromethyl)pyrimidine CAS No. 7627-38-5

2,4-Dichloro-5-(chloromethyl)pyrimidine

Cat. No. B1314503
Key on ui cas rn: 7627-38-5
M. Wt: 197.45 g/mol
InChI Key: VLOODHWTRPYFIS-UHFFFAOYSA-N
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Patent
US07112589B2

Procedure details

A solution of 3.47 g (17.57 mmol) of 2,4-dichloro-5-choromethyl-pyrimidine and 2.9 ml (21.08 mmol) triethylamine in 29 ml of THF is cooled to −5° C. and 2.2 ml (17.57 mmol) 2,2-dimethyl-propylamin is added over a period of 15 minutes. The reaction mixture is stirred at −5° C. for additional 2 h, then diluted with ethyl acetate and extracted once with brine. The organic layer is separated and dried over Na2SO4. Purification of the crude product by flash chromatography (hexanes/ethyl acetate) yields (2-chloro-5-chloromethyl-pyrimidin-4-yl)-(2,2-dimethyl-propyl)-amine as white crystalls.
Quantity
3.47 g
Type
reactant
Reaction Step One
Quantity
2.9 mL
Type
reactant
Reaction Step One
Name
Quantity
29 mL
Type
solvent
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6](Cl)[C:5]([CH2:9][Cl:10])=[CH:4][N:3]=1.C(N(CC)CC)C.[CH3:18][C:19]([CH3:23])([CH3:22])[CH2:20][NH2:21]>C1COCC1.C(OCC)(=O)C>[Cl:1][C:2]1[N:7]=[C:6]([NH:21][CH2:20][C:19]([CH3:23])([CH3:22])[CH3:18])[C:5]([CH2:9][Cl:10])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
3.47 g
Type
reactant
Smiles
ClC1=NC=C(C(=N1)Cl)CCl
Name
Quantity
2.9 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
29 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.2 mL
Type
reactant
Smiles
CC(CN)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at −5° C. for additional 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted once with brine
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
Purification of the crude product by flash chromatography (hexanes/ethyl acetate)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=NC=C(C(=N1)NCC(C)(C)C)CCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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